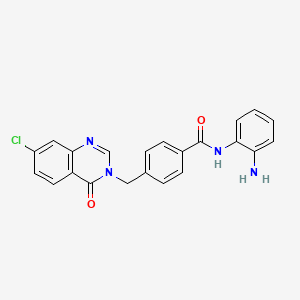
6-Bromo-1,6-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,6-dihydrobenzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a dihydrobenzimidazol-2-one core structure. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
The synthesis of 6-Bromo-1,6-dihydrobenzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often utilize automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.
Análisis De Reacciones Químicas
6-Bromo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives. Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to achieve the desired ring closure.
Aplicaciones Científicas De Investigación
6-Bromo-1,6-dihydrobenzimidazol-2-one has a wide range of scientific research applications:
-
Medicinal Chemistry: : Benzimidazole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit various pharmacological activities, such as antimicrobial, antiviral, and anticancer properties.
-
Biological Studies: : The compound is used in biological research to study its effects on cellular processes and molecular pathways. It serves as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
-
Industrial Applications: : In industry, benzimidazole derivatives are utilized as corrosion inhibitors, antioxidants, and stabilizers in various formulations. They are also employed in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can trigger downstream signaling pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
6-Bromo-1,6-dihydrobenzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
-
5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one: : This compound has additional nitro groups, which may confer different chemical reactivity and biological activity.
-
6-Bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one: : The presence of a cyclopropyl group introduces steric effects that can influence the compound’s binding properties and stability.
-
6-Bromo-1H-benzimidazole: : Lacking the dihydrobenzimidazol-2-one core, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobenzimidazol-2-one core, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
6-bromo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clave InChI |
DQVHEDPCPANNCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)NC2=CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


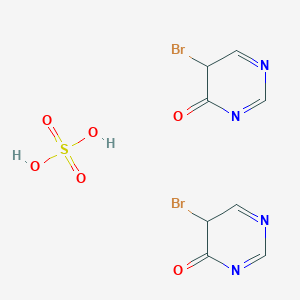
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester](/img/structure/B12362946.png)

![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)
![Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12362962.png)
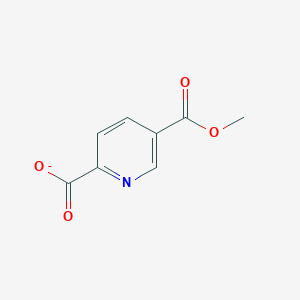
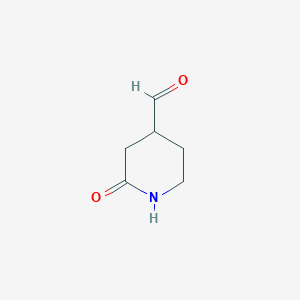
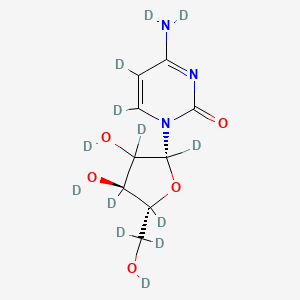

![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)
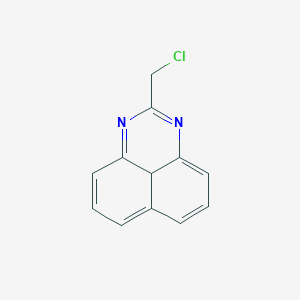
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)

